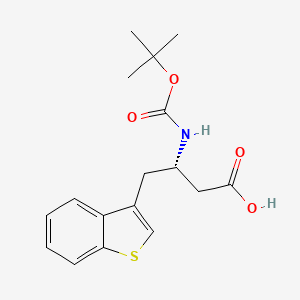

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid

説明

BenchChem offers high-quality Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3S)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUFHPBCNHYEPJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CSC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric Acid: A Technical Whitepaper on Physical Properties and Synthetic Applications

Executive Summary

In the evolving landscape of medicinal chemistry and peptide-based drug development, non-natural amino acids serve as critical building blocks for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutics. Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS: 270063-45-1), frequently referred to as Boc-β-homo-3-benzothienylalanine, is a highly specialized β-amino acid derivative.

The incorporation of a β-homo backbone introduces inherent resistance to proteolytic degradation, while the bulky, sulfur-containing benzothienyl side chain acts as a bioisostere for tryptophan or phenylalanine. This unique architecture facilitates novel π-π and sulfur-π interactions within target receptor pockets. This whitepaper provides an in-depth analysis of its physical properties, quality control workflows, and optimized integration protocols for Solid-Phase Peptide Synthesis (SPPS).

Molecular Architecture and Physical Properties

Understanding the physical and chemical properties of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid is paramount for optimizing storage, handling, and reaction conditions. The tert-butyloxycarbonyl (Boc) protecting group provides orthogonal protection, allowing for selective deprotection under acidic conditions while the benzothienyl moiety remains intact.

Quantitative Data Summary

| Property | Value | Method / Notes |

| IUPAC Name | (S)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid | Standard Nomenclature |

| CAS Number | 270063-45-1 | Registry Identifier[1] |

| Molecular Formula | C₁₇H₂₁NO₄S | Elemental Composition[1] |

| Molecular Weight | 335.42 g/mol | Mass Analysis[2] |

| Appearance | White to off-white solid | Visual Inspection[3] |

| Density | 1.248 g/cm³ | Predicted[2] |

| Boiling Point | 529.6 °C | Predicted |

| Storage Temperature | 2–8 °C | Recommended to preserve Boc stability |

Structure-Activity Relationship (SAR) Insights: The high predicted boiling point (529.6 °C) and density (1.248 g/cm³) are direct consequences of the heavy, electron-rich benzothiophene ring system[2]. This structural bulk creates significant steric hindrance during peptide coupling, necessitating highly optimized activation strategies to prevent incomplete reactions.

Analytical Methodologies & Quality Control Workflows

To ensure the integrity of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid before its integration into complex peptide sequences, a multimodal quality control workflow is required.

Figure 1: Multi-modal quality control workflow for validating non-natural amino acid integrity.

Self-Validating HPLC Protocol for Purity Assessment

This protocol is designed with internal checks to guarantee both the purity and the structural intactness of the molecule.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of a 50:50 Acetonitrile (MeCN) / Water mixture.

-

Causality: The 50% organic modifier ensures complete dissolution of the highly hydrophobic benzothienyl moiety while remaining compatible with the initial mobile phase conditions, preventing sample precipitation upon injection.

-

-

Column Equilibration: Utilize a C18 Reverse Phase column (e.g., 250 x 4.6 mm, 5 µm). Equilibrate with 90% Mobile Phase A (0.1% TFA in H₂O) and 10% Mobile Phase B (0.1% TFA in MeCN).

-

Causality: The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the free carboxylic acid. This maintains the molecule in a neutral state, preventing peak tailing and ensuring sharp, quantifiable chromatographic resolution.

-

-

Gradient Elution: Execute a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

-

Dual-Wavelength Detection (Self-Validation): Monitor UV absorbance simultaneously at 220 nm and 254 nm.

-

Self-Validation Mechanism: The 220 nm trace detects the amide/carbonyl backbone, whereas the 254 nm trace specifically detects the conjugated π-system of the benzothiophene ring. A perfectly co-eluting peak at both wavelengths confirms that the aromatic side chain remains covalently attached to the backbone, ruling out degradation.

-

Solid-Phase Peptide Synthesis (SPPS) Integration

The integration of β-amino acids into a growing peptide chain is inherently slower than that of standard α-amino acids due to the additional carbon in the backbone. When combined with the steric bulk of the benzothienyl group, standard coupling reagents (like DIC/HOBt) often yield incomplete reactions.

Figure 2: Step-by-step integration of Boc-protected beta-amino acids in SPPS.

Sterically-Optimized SPPS Coupling Protocol

-

Resin Swelling: Suspend the peptide-bound resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

-

Causality: Sequential swelling in solvents of differing polarities expands the polystyrene/PEG matrix to its maximum volume, optimizing the accessibility of the resin-bound primary amines to the bulky incoming β-amino acid.

-

-

Activation: In a separate vial, dissolve 3.0 equivalents of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid and 2.9 equivalents of in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: HATU is strictly selected over standard carbodiimides. The severe steric hindrance from the benzothienyl side chain requires HATU to rapidly form a highly reactive O-At ester intermediate, driving the thermodynamically challenging amide bond formation to completion.

-

-

Coupling: Transfer the activated mixture to the resin and agitate continuously for 90 to 120 minutes at room temperature.

-

Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 x 1 min) and DCM (3 x 1 min) to purge unreacted reagents and byproducts.

-

Self-Validation (Kaiser Test): Extract a micro-aliquot of resin beads and apply ninhydrin reagents.

-

Self-Validation Mechanism: A colorless or faint yellow bead indicates complete coupling (total consumption of free primary amines). A blue bead indicates incomplete coupling, acting as an absolute trigger to perform a secondary coupling cycle before moving to Boc deprotection.

-

Storage, Stability, and Handling

As a fine chemical intermediate, Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid requires strict handling protocols to prevent degradation. According to safety data, the compound is a white to off-white solid that is stable under recommended storage conditions but must be kept away from strong oxidizing reagents and strong acids, which could prematurely cleave the Boc protecting group[3].

Personnel handling the compound should utilize standard laboratory PPE, as inhalation of the fine powder may cause respiratory tract irritation[3]. Waste disposal must comply with local environmental control regulations, particularly due to the presence of the sulfur-containing heterocycle[3].

References

-

Boc-(S)-3-amino-4-(3-benzothienyl)butyric acid ≥98% | Avantor. 1

-

boc-(s)-3-amino-4-(3-benzothienyl)-butyric acid | ChemicalBook. 2

-

Safety Data Sheet: N-Boc-3-(3-Benzothienyl)-L-beta-homoalanine | Aapptec. 3

-

(S)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid | Sigma-Aldrich.

Sources

A Guide to the Enantioselective Synthesis of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry. Its structural framework, featuring a benzothiophene moiety, is a recognized "privileged structure" in drug discovery, known to interact with a wide range of biological targets.[1] The benzothiophene core is present in numerous compounds exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The β-amino acid structure, in turn, provides unique conformational properties and increased metabolic stability when incorporated into peptidomimetics and other therapeutic agents.[5]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry.[6][7] Its primary function is the reversible protection of the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[6] The Boc group is readily introduced using di-tert-butyl dicarbonate ((Boc)₂O) and can be selectively removed under moderately acidic conditions, a key feature of orthogonal protection strategies in complex molecule synthesis.[5][6] This guide provides a detailed, field-proven methodology for the enantioselective synthesis of the title compound, focusing on the causality behind experimental choices and ensuring a robust, self-validating protocol.

Synthetic Strategy: A Two-Stage Approach

The synthesis of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid is most effectively approached in two key stages:

-

Asymmetric Synthesis of the β-Amino Acid Core: The initial and most critical stage is the enantioselective construction of the (S)-3-amino-4-(3-benzothienyl)butyric acid backbone. A robust and well-established method for this transformation is the diastereoselective addition of a titanium enolate of an ester to a chiral N-tert-butanesulfinyl imine. This method, pioneered by Ellman, offers high diastereoselectivity and the chiral auxiliary is readily cleaved under mild acidic conditions.[6]

-

Boc Protection of the Amino Group: The second stage involves the protection of the newly formed chiral amine with the tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding transformation, but careful control of reaction conditions is necessary to minimize the formation of impurities, such as condensation byproducts.[2]

This dual approach ensures a high degree of stereochemical control in the first stage, followed by a reliable and well-understood protection step, leading to the desired high-purity final product.

Caption: Synthetic workflow for Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid.

Detailed Experimental Protocols

Stage 1: Asymmetric Synthesis of (S)-tert-butyl 3-amino-4-(3-benzothienyl)butanoate

This protocol is adapted from the general procedure for the asymmetric synthesis of β-amino esters using tert-butanesulfinyl imines.[6]

Part A: Synthesis of N-(3-benzothienylmethylene)-tert-butanesulfinamide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-benzothiophene carboxaldehyde (1.0 eq) and an equal volume of anhydrous tetrahydrofuran (THF).

-

Addition of Sulfinamide: Add (R)-tert-butanesulfinamide (1.05 eq).

-

Dehydrating Agent: Add titanium (IV) ethoxide (2.0 eq) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the addition of brine. Filter the resulting suspension through a pad of celite, washing with ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.

Part B: Diastereoselective Enolate Addition

-

Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve tert-butyl acetate (2.2 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 2.1 eq) dropwise, and stir the solution for 45 minutes at -78 °C. To this solution, add titanium (IV) isopropoxide (2.3 eq) and stir for an additional 1 hour at -78 °C.

-

Addition of Imine: Dissolve the N-(3-benzothienylmethylene)-tert-butanesulfinamide (1.0 eq) from Part A in a minimal amount of anhydrous THF and add it dropwise to the pre-formed titanium enolate solution at -78 °C.

-

Reaction: Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and stir for 15 minutes. Filter the mixture through celite, washing with ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the N-sulfinyl-β-amino ester.

Part C: Cleavage of the Chiral Auxiliary

-

Dissolution: Dissolve the purified N-sulfinyl-β-amino ester (1.0 eq) in methanol.

-

Acidification: Add a solution of HCl in diethyl ether (2.0 M, 4.0 eq) and stir the mixture at room temperature for 1-2 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude (S)-tert-butyl 3-amino-4-(3-benzothienyl)butanoate hydrochloride can be used directly in the next step after neutralization or can be purified further if necessary.

Stage 2: Boc Protection and Saponification

This protocol is adapted from a procedure for the Boc protection of a similar β-amino acid.[2]

-

Neutralization and Dissolution: Dissolve the crude amino ester hydrochloride (1.0 eq) in a suitable organic solvent immiscible with water, such as toluene or methyl tert-butyl ether. Add an aqueous solution of an inorganic base (e.g., sodium bicarbonate, 2.2 eq) and stir until the free amine is generated.

-

Boc Protection: To the stirred biphasic mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or HPLC until the starting material is consumed.

-

Work-up: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude Boc-protected ester.

-

Saponification: Dissolve the crude ester in a mixture of THF and water. Cool the solution to 0 °C and add lithium hydroxide (LiOH, 1.5 eq).

-

Reaction: Stir the mixture, allowing it to warm to room temperature, for 4-6 hours or until the ester is fully hydrolyzed (monitored by TLC/HPLC).

-

Final Work-up and Isolation: Concentrate the reaction mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O. Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with a cold 1 M HCl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid.

Quantitative Data Summary

| Step | Key Reagents | Typical Yield | Purity (Post-Purification) |

| N-Sulfinyl imine formation | Ti(OEt)₄ | 85-95% | >95% |

| Diastereoselective addition | LDA, Ti(OⁱPr)₄ | 70-85% | >98% (dr) |

| Auxiliary Cleavage | HCl in Et₂O | >95% | Used Crude in Next Step |

| Boc Protection & Hydrolysis | (Boc)₂O, LiOH | 80-90% | >98% |

Conclusion and Future Perspectives

The described synthetic route provides a reliable and scalable method for producing high-purity Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid. The use of a chiral sulfinamide auxiliary ensures excellent stereocontrol during the key C-C bond-forming step. The subsequent Boc protection and saponification are robust transformations that can be performed with high efficiency. This in-depth guide provides the necessary technical details and scientific rationale for researchers in drug development to confidently synthesize this valuable chiral building block for use in a variety of therapeutic applications. Future work could explore catalytic asymmetric methods to further streamline the synthesis and reduce the need for stoichiometric chiral auxiliaries.

References

-

Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819–7832. [Link]

- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (2021).

- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects.

-

Hilaris. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

-

RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

MDPI. (2013). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. [Link]

- Pathak, S., et al. (2024).

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(18), 7595-7608.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 4. US20060167063A1 - Process for the manufacture of isradipine - Google Patents [patents.google.com]

- 5. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US9566299B2 - Oral pharmaceutical composition of aliphatic amine polymer or salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid

CAS Number: 270063-45-1

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid, a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug discovery. This document delves into the molecule's chemical identity, physicochemical properties, and its critical role as a building block in the synthesis of complex peptides and pharmacologically active agents. Emphasis is placed on the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group and the benzothiophene moiety, which together contribute to the compound's utility in modern synthetic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and potential applications.

Introduction: The Strategic Importance of a Chiral Building Block

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid, with the CAS number 270063-45-1, is a synthetic amino acid derivative that has garnered attention as a valuable intermediate in the development of novel therapeutics.[1] Its structure is characterized by three key features: a butyric acid backbone, a stereochemically defined amino group at the β-position (S-configuration), and a benzothiophene substituent. The amino group is protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis.[]

The incorporation of non-natural amino acids, such as this β-amino acid, into peptide chains can lead to peptides with enhanced metabolic stability, improved pharmacokinetic profiles, and unique conformational properties.[3] The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, found in a variety of approved drugs and clinical candidates, and is known to impart a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[4][5] This guide will explore the synthesis, properties, and applications of this versatile building block.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid is essential for its effective use in synthesis and drug design.

Chemical Identity

| Property | Value | Source |

| CAS Number | 270063-45-1 | [6] |

| Molecular Formula | C₁₇H₂₁NO₄S | [7] |

| Molecular Weight | 335.43 g/mol | [7] |

| IUPAC Name | (S)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid | [8] |

| Synonyms | Boc-(3-benzothienyl)-L-beta-homoalanine, (3S)-4-(1-benzothien-3-yl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | [6] |

Physical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed in a dry, dark place | [9] |

Structural Diagram

Caption: Chemical structure of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid.

Synthesis and Purification

General Synthetic Approach: Boc Protection

The tert-butyloxycarbonyl (Boc) protecting group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[] The choice of base and solvent is crucial to ensure a high yield and prevent side reactions.

Conceptual Experimental Protocol:

-

Dissolution: Dissolve (S)-3-Amino-4-(3-benzothienyl)-butyric acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

Basification: Add an appropriate base, such as sodium bicarbonate, sodium carbonate, or a tertiary amine like triethylamine, to deprotonate the amino group and facilitate nucleophilic attack.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent to the reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid.

Caption: The key structural features and their contributions to the applications of the title compound.

Conclusion

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid is a strategically important building block for researchers in the fields of peptide chemistry and drug discovery. Its unique combination of a Boc-protected amine, a chiral β-amino acid scaffold, and a biologically active benzothiophene moiety makes it a versatile tool for the synthesis of novel peptides and small molecules with therapeutic potential. While detailed experimental data for this specific compound is not widely published, its synthesis and applications can be understood through the well-established principles of peptide chemistry and the known pharmacological profile of its constituent functional groups. Further research into the synthesis and application of this and similar compounds is likely to yield new and improved therapeutic agents.

References

-

(S)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid. Example Supplier. [Link]

-

4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid. Laibo Chem. [Link]

-

BOC-(S)-3-AMINO-4-(3-BENZOTHIENYL)-BUTYRIC ACID. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

- 4-Amino butanoic-acid derivatives, their preparation and their use.

-

Boc-beta-HAla(3-benzothienyl)-OH. Aapptec Peptides. [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. [Link]

- Benzo[b]thiophene compounds, intermediates, formulations, and methods.

- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

-

An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]

-

Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. ResearchGate. [Link]

-

United States Patent. Googleapis.com. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. avantorsciences.com [avantorsciences.com]

- 8. 270063-45-1|(S)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid|BLD Pharm [bldpharm.com]

- 9. Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid | 270263-00-8 [sigmaaldrich.com]

Comprehensive Spectral Characterization of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric Acid: A Technical Guide for Peptidomimetic Research

Introduction

Unnatural β -amino acids have fundamentally advanced the field of peptidomimetics. By introducing an additional methylene group into the peptide backbone, β -amino acids confer exceptional resistance to proteolytic degradation while inducing well-defined secondary structural motifs, such as 14-helices[1][2]. Among these, derivatives bearing heteroaromatic side chains are of critical importance to drug developers.

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid (also referred to as Boc- β -homo-3-benzothienylalanine) incorporates a 3-benzothiophene moiety. This specific side chain serves as a highly stable, oxidation-resistant isostere for tryptophan or naphthylalanine, often improving the cytosolic delivery and metabolic half-life of the resulting peptide[3]. To successfully utilize this building block in solid-phase peptide synthesis (SPPS)[4], rigorous spectral validation is required. This whitepaper provides a self-validating analytical framework for the structural elucidation of this compound using NMR, IR, and MS.

Structural Deconstruction & Analytical Strategy

The molecule (Formula: C 17 H 21 NO 4 S, Exact Mass: 335.1191 Da) can be analytically deconstructed into three distinct domains, each providing specific spectral signatures:

-

The Boc Protecting Group: Yields intense aliphatic NMR singlets and characteristic urethane IR stretching.

-

The (S)- β -Amino Acid Core: The chiral center at C β dictates the magnetic non-equivalence of adjacent methylene protons, resulting in complex, predictable spin-spin splitting patterns.

-

The 3-Benzothiophene Pharmacophore: Produces a distinct aromatic signature in NMR and diagnostic isotopic sulfur contributions in mass spectrometry.

Fig 1: Multi-modal spectral validation workflow for unnatural amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise in NMR Acquisition

The choice of solvent is critical for analyzing Boc-protected amino acids. While CDCl 3 is commonly used, restricted rotation around the urethane C-N bond often leads to signal broadening or the appearance of minor cis/trans rotamers. DMSO-d 6 is the preferred solvent because it disrupts intermolecular hydrogen bonding, favoring a single conformational state and yielding exceptionally sharp resonances.

Furthermore, the chiral C β renders both the C α and sidechain CH 2 protons diastereotopic. Because they exist in different magnetic environments, these protons couple geminally to each other ( J≈14−15 Hz) and vicinally to the C β methine proton ( J≈6−8 Hz), forming classic ABX spin systems . Recognizing these dd (doublet of doublets) patterns is the definitive proof of the intact β -amino acid backbone.

Quantitative NMR Data Summaries

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d 6 , 298 K)

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 12.15 | br s | 1H | - | COOH (exchangeable) |

| 7.95 | m | 1H | - | Benzothiophene H4 |

| 7.85 | m | 1H | - | Benzothiophene H7 |

| 7.45 | s | 1H | - | Benzothiophene H2 |

| 7.35 | m | 2H | - | Benzothiophene H5, H6 |

| 6.80 | d | 1H | 8.5 | NH (Boc urethane) |

| 4.05 | m | 1H | - | C β -H (chiral methine) |

| 2.95 | dd | 1H | 14.0, 6.0 | Sidechain CH 2 a (diastereotopic) |

| 2.85 | dd | 1H | 14.0, 8.0 | Sidechain CH 2 b (diastereotopic) |

| 2.40 | dd | 1H | 15.5, 6.5 | C α -H 2 a (diastereotopic) |

| 2.30 | dd | 1H | 15.5, 7.5 | C α -H 2 b (diastereotopic) |

| 1.35 | s | 9H | - | Boc t -butyl |

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d 6 , 298 K)

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 173.2 | Quaternary | COOH (Carboxylic acid) |

| 155.4 | Quaternary | C=O (Boc carbamate) |

| 140.1, 138.5 | Quaternary | Benzothiophene C3a, C7a |

| 133.2 | Quaternary | Benzothiophene C3 (attachment point) |

| 124.5 | CH | Benzothiophene C2 |

| 124.1, 123.8, 122.9, 121.5 | CH | Benzothiophene C4, C5, C6, C7 |

| 77.8 | Quaternary | Boc C(CH 3 ) 3 |

| 49.5 | CH | C β (chiral center) |

| 39.2 | CH 2 | C α |

| 30.1 | CH 2 | Sidechain CH 2 |

| 28.4 | CH 3 | Boc t -butyl methyls (x3) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Expertise in IR Interpretation

FT-IR orthogonally validates the functional groups, specifically differentiating the two distinct carbonyl environments. The carboxylic acid C=O typically absorbs at a higher wavenumber (~1715 cm −1 ) compared to the highly conjugated, electron-rich Boc carbamate C=O (~1685 cm −1 ). The broad O-H stretch confirms the free acid state required for subsequent peptide coupling.

Table 3: ATR-FTIR Characteristic Frequencies

| Wavenumber (cm −1 ) | Peak Shape | Functional Group Assignment |

| 3340 | Sharp | N-H stretch (urethane) |

| 3100 - 2600 | Broad | O-H stretch (carboxylic acid) |

| 2975, 2930 | Sharp | C-H stretch (aliphatic) |

| 1715 | Strong, Sharp | C=O stretch (carboxylic acid) |

| 1685 | Strong, Sharp | C=O stretch (Boc carbamate) |

| 1520 | Medium | N-H bend / C-N stretch (Amide II) |

| 1455, 1420 | Medium | C=C stretch (aromatic benzothiophene) |

High-Resolution Mass Spectrometry (HRMS)

Causality & Expertise in MS Fragmentation

Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The presence of the Boc group leads to highly predictable in-source fragmentation. While the intact protonated molecule [M+H]+ is visible, the spectrum is often dominated by the loss of the tert-butyl cation ( −56 Da) and the complete loss of the Boc group ( −100 Da). Furthermore, the natural abundance of 34 S (4.2%) provides a diagnostic M+2 isotopic peak that confirms the presence of the benzothiophene ring.

Table 4: ESI-HRMS Data (Positive Ion Mode)

| Observed m/z | Theoretical m/z | Ion Species | Mass Error (ppm) |

| 336.1269 | 336.1269 | [M+H]+ | < 1.0 |

| 358.1089 | 358.1089 | [M+Na]+ | < 1.0 |

| 280.0640 | 280.0644 | [M−C4H8+H]+ (Loss of t -butyl) | < 1.5 |

| 236.0745 | 236.0745 | [M−C5H8O2+H]+ (Loss of Boc) | < 1.0 |

Experimental Methodologies

Protocol 1: NMR Sample Preparation and Acquisition

-

Preparation: Weigh 15-20 mg of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid into a clean glass vial.

-

Dissolution: Add 0.6 mL of anhydrous DMSO-d 6 (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.

-

Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

-

Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 2.0 s) and 13 C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) at 298 K. Process data with exponential line broadening (0.3 Hz for 1 H, 1.0 Hz for 13 C).

Protocol 2: ATR-FTIR Acquisition

-

Background: Ensure the diamond ATR crystal is clean (wipe with isopropanol). Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 .

-

Sample Loading: Place 2-3 mg of the neat solid powder directly onto the ATR crystal.

-

Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the solid sample.

-

Acquisition: Collect the sample spectrum using the identical parameters (32 scans, 4 cm −1 resolution).

Protocol 3: ESI-HRMS Acquisition

-

Stock Solution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock.

-

Working Dilution: Dilute the stock 1:1000 in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to facilitate protonation.

-

Injection: Introduce the sample via direct infusion at a flow rate of 10 μ L/min into a quadrupole time-of-flight (Q-TOF) mass spectrometer.

-

Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire data in positive ion mode over an m/z range of 100-1000 Da.

References

-

Beta-amino acids: versatile peptidomimetics Source: PubMed (Current Medicinal Chemistry) URL:[Link]

-

Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers Source: Frontiers in Chemistry URL:[Link]

-

Melanocortin Tetrapeptides Modified at the N‐Terminus, His, Phe, Arg, and Trp Positions Source: Biopolymers (Peptide Science) URL:[Link]

- Method for therapeutic peptides synthesis (RU2625793C2)

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers [frontiersin.org]

- 3. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]

- 4. RU2625793C2 - Method for therapeutic peptides synthesis - Google Patents [patents.google.com]

The Rising Profile of Benzothienyl Amino Acids: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with several approved drugs, such as Raloxifene and Zileuton, featuring this heterocyclic core.[1][2] The incorporation of an amino acid moiety into this framework gives rise to benzothienyl amino acids, a class of compounds with burgeoning potential in drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of benzothienyl amino acids. We will delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed protocols. Furthermore, this guide will illuminate the structure-activity relationships that govern their biological effects and provide a forward-looking perspective on their therapeutic promise.

Introduction: The Benzothiophene Scaffold and the Amino Acid Advantage

Benzothiophene, a bicyclic system where a benzene ring is fused to a thiophene ring, is an aromatic heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Its structural versatility and ability to interact with various biological targets have led to the development of a wide array of derivatives with diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[1][3]

The incorporation of an amino acid functional group onto the benzothiophene core introduces chirality and the potential for specific interactions with biological macromolecules, such as enzymes and receptors. This unique combination of a rigid, aromatic scaffold and a flexible, functional amino acid side chain makes benzothienyl amino acids particularly attractive candidates for drug development. These non-natural amino acids can be integrated into peptides to enhance their stability and biological activity or utilized as standalone small molecules to probe and modulate cellular pathways.[4]

This guide will focus on the synthesis and biological evaluation of benzothienyl amino acids, with a particular emphasis on their potential as therapeutic agents.

Synthetic Strategies for Benzothienyl Amino Acids

The synthesis of benzothienyl amino acids typically involves the construction of the racemic amino acid followed by resolution to obtain the desired enantiomer. A common approach for the synthesis of the racemic mixture is the diethyl acetamidomalonate condensation.

Synthesis of Racemic 3-(3-Benzo[b]thienyl)-DL-alanine

A widely used method for the synthesis of β-aryl-DL-alanines involves the condensation of diethyl acetamidomalonate with a suitable arylmethyl halide.[5]

Experimental Protocol: Synthesis of 3-(3-Benzo[b]thienyl)-DL-alanine

Step 1: Synthesis of Diethyl 2-acetamido-2-(benzo[b]thiophen-3-ylmethyl)malonate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl acetamidomalonate to form the enolate.

-

Add 3-chloromethylbenzo[b]thiophene to the reaction mixture.

-

The enolate undergoes nucleophilic substitution to form diethyl 2-acetamido-2-(benzo[b]thiophen-3-ylmethyl)malonate.[6]

Step 2: Hydrolysis and Decarboxylation

-

The resulting diester from Step 1 is hydrolyzed and decarboxylated by heating with a strong acid, such as hydrochloric acid.

-

This process yields the racemic 3-(3-Benzo[b]thienyl)-DL-alanine.[5][6]

Diagram: Synthetic Workflow for Racemic 3-(3-Benzo[b]thienyl)-DL-alanine

Caption: Workflow for the enzymatic resolution of racemic benzothienylalanine.

Biological Activities of Benzothienyl Amino Acids

Benzothienyl amino acids and their derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for therapeutic development.

Anticancer Activity

A significant area of investigation for benzothiophene derivatives is their potential as anticancer agents. [1]Several studies have reported the potent cytotoxic effects of benzothienyl amino acid analogues against various cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism by which some benzothiophene derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. [7][8]Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitotic spindle formation and cell division. [8]Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. [7][8]Certain benzothienyl derivatives have been shown to bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization. [3] Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various benzothiophene derivatives against a panel of human cancer cell lines.

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

| Indole based hydrazine carboxamide scaffold with benzothiazole | HT29 (Colon) | 0.015 | [9] |

| Indole based hydrazine carboxamide scaffold with benzothiazole | H460 (Lung) | 0.28 | [9] |

| Indole based hydrazine carboxamide scaffold with benzothiazole | A549 (Lung) | 1.53 | [9] |

| Indole based hydrazine carboxamide scaffold with benzothiazole | MDA-MB-231 (Breast) | 0.68 | [9] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 µg/mL | [9] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 µg/mL | [9] |

| 2-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene | CA46 (Burkitt lymphoma) | Not specified | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzothienyl amino acid derivatives and a vehicle control.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Diagram: Apoptosis Signaling Pathway

Caption: The intrinsic apoptosis pathway induced by tubulin polymerization inhibitors. [4][11][][13]

Antimicrobial Activity

Benzothiophene derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. [1][14] Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiophene derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| PN7 (a fungal defensin-like peptide) | S. aureus CVCC 546 | 1 | [1] |

| PN7 (a fungal defensin-like peptide) | S. aureus E48 | 1 | [1] |

| PN7 (a fungal defensin-like peptide) | S. suis CVCC 606 | 1 | [1] |

| PN7 (a fungal defensin-like peptide) | S. agalactiae CAU-FRI-4 | 1 | [1] |

| 3-halobenzo[b]thiophene derivative | B. cereus | 128 | [2] |

| 3-halobenzo[b]thiophene derivative | C. albicans | 128 | [2] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 29213 | 30 | [15] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 30 | [15] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial two-fold dilutions of the benzothienyl amino acid derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Benzothienyl amino acids have emerged as potent inhibitors of various enzymes, including kinases, which are critical regulators of cellular signaling pathways.

Kinase Inhibition

Protein kinases play a central role in signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. [16]Benzothiophene derivatives have been developed as inhibitors of several kinases, including receptor tyrosine kinases like EGFR and VEGFR. [16][17] Mechanism of Action: Kinase Inhibition

Many kinase inhibitors function by competing with ATP for binding to the kinase's active site. The benzothiophene scaffold can be functionalized to interact with key amino acid residues within the ATP-binding pocket, leading to potent and selective inhibition.

Quantitative Kinase Inhibition Data

| Compound/Derivative | Kinase Target | IC50 (µM) | Reference |

| Benzothiazepinone (4-3) | GSK-3β | 6.6 | [18] |

| Benzothiazole derivative (12l) | p38α MAPK | 0.036 | [19] |

| Thio-Iva | VEGFR-2 | 3.31 |

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: In a microplate, combine the kinase, a specific substrate (often a peptide), and ATP.

-

Inhibitor Addition: Add varying concentrations of the benzothienyl amino acid derivative to the reaction mixture.

-

Incubation: Incubate the plate at a specific temperature to allow the kinase reaction to proceed.

-

Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

-

IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve. [16]

Diagram: Kinase Inhibition Signaling Pathway

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Structure-Activity Relationships (SAR)

The biological activity of benzothienyl amino acids is highly dependent on the nature and position of substituents on the benzothiophene ring system. SAR studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives, the position of a fourth methoxy group on the benzothiophene ring was found to be critical for their potent tubulin polymerization inhibitory activity. [3][7]Similarly, for antimicrobial benzothienylallylamine analogues, derivatives with the side chain at positions 3, 4, or 7 were found to be bioequivalents of the antimycotic drug terbinafine. [7]

Future Directions and Conclusion

Benzothienyl amino acids represent a promising class of molecules with diverse and potent biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. Future research should focus on:

-

Expansion of Chemical Diversity: The synthesis of novel benzothienyl amino acid libraries with a wider range of substituents and stereochemistries will be crucial for identifying new lead compounds.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate their rational design and optimization.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in preclinical animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

References

-

Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2010). Bioorganic & Medicinal Chemistry, 18(16), 6177-6186. Available from: [Link]

-

Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2010). Bioorganic & Medicinal Chemistry, 18(16), 6177-6186. Available from: [Link]

-

IC 50 values of derivatives against cancer cells and relative... - ResearchGate. (n.d.). Available from: [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Journal of Chemical Sciences, 130(9), 115. Available from: [Link]

-

Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-8. Available from: [Link]

-

MIC value against Gram-positive bacteria and fungi. The concentration... - ResearchGate. (n.d.). Available from: [Link]

-

IC50 values of the cancer cell lines used in this study and the Phoenix... - ResearchGate. (n.d.). Available from: [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Available from: [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). Archiv der Pharmazie, 352(12), 1900179. Available from: [Link]

-

Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. (1989). Journal of Medicinal Chemistry, 32(11), 2537-2541. Available from: [Link]

-

Molecular targets for antifungals in amino acid and protein biosynthetic pathways. (2021). Amino Acids, 53(7), 997-1011. Available from: [Link]

-

Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. (2021). International Journal of Molecular Sciences, 22(23), 12863. Available from: [Link]

-

Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. (2014). Journal of Biological Chemistry, 289(30), 20581-20593. Available from: [Link]

-

Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization. (2015). Bioorganic & Medicinal Chemistry, 23(24), 7614-7621. Available from: [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2021). Molecules, 26(11), 3326. Available from: [Link]

-

Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). Chemistry & Biodiversity. Available from: [Link]

-

A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2022). Molecules, 27(7), 2314. Available from: [Link]

-

The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2019). International Journal of Molecular Sciences, 20(23), 5894. Available from: [Link]

-

Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (2024). Delta University Scientific Journal, 7(1), 88-113. Available from: [Link]

-

Chemoenzymatic dynamic kinetic resolution of primary amines. (2005). Journal of the American Chemical Society, 127(50), 17620-17621. Available from: [Link]

-

MIC values against plant-pathogenic fungi and yeasts | Download Table. (n.d.). ResearchGate. Available from: [Link]

-

One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (2017). Chemical Science, 8(5), 3845-3850. Available from: [Link]

-

Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments. (2024). Frontiers in Chemistry, 12, 1335969. Available from: [Link]

-

Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Chemical Society Reviews, 42(23), 9207-9220. Available from: [Link]

-

Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. - ResearchGate. (n.d.). Available from: [Link]

-

Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. (2007). Organic Chemistry: An Indian Journal, 3(1), 1-4. Available from: [Link]

-

One-step synthesis ofb[3]enzothieno[3,2- b]b[3]enzothiophene from o-chlorobenzaldehyde. (2021). RSC Advances, 11(35), 21464-21467. Available from: [Link]

-

Apoptosis Signaling Pathway: Stages, Types and Key Molecules | GeneGlobe. (n.d.). QIAGEN. Available from: [Link]

-

Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. (2026). Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

Nonenzymatic kinetic resolution of racemic α-hydroxyalkanephosphonates with chiral copper catalyst. (2003). Organic Letters, 5(21), 3843-3845. Available from: [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). Molecules, 24(19), 3543. Available from: [Link]

-

Apoptosis Signaling. (n.d.). Bio-Techne. Available from: [Link]

-

3-Benzothienyl-D-alanine. (n.d.). PubChem. Available from: [Link]

-

Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falcipa. (2022). Journal of the Indian Chemical Society, 99(11), 100755. Available from: [Link]

-

Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia. (2021). Journal of Medicinal Chemistry, 64(12), 8345-8362. Available from: [Link]

Sources

- 1. Site Mutation Improves the Expression and Antimicrobial Properties of Fungal Defense [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the tert-butyloxycarbonyl (Boc) protecting group represents a watershed moment in the history of organic chemistry, particularly in the synthesis of peptides and complex organic molecules. Its unique combination of stability to a wide range of reagents and facile, selective removal under mild acidic conditions revolutionized the field, paving the way for the development of solid-phase peptide synthesis (SPPS) and the routine construction of intricate molecular architectures. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core chemical principles of Boc-protected amino acids. It offers field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for their application in research and drug development.

A Historical Perspective: The Genesis of a Revolutionary Protecting Group

Prior to the mid-20th century, the synthesis of peptides was a formidable challenge. The available protecting groups for the α-amino function of amino acids often required harsh removal conditions, leading to undesirable side reactions, racemization, and low yields.[1] The quest for a protecting group that was both robust and easily cleavable under mild conditions was a critical bottleneck.

A pivotal breakthrough occurred in 1957 when Frederick C. McKay and W. F. Albertson introduced the tert-butyloxycarbonyl (Boc) group as a protecting group for amines.[1] Their work demonstrated that the Boc group could be readily introduced and subsequently removed using mild acid, leaving the delicate peptide bond intact.[1] This discovery was instrumental in enabling the pioneering work of R. Bruce Merrifield in the development of solid-phase peptide synthesis (SPPS), for which he was awarded the Nobel Prize in Chemistry in 1984.[1] The Boc group became a cornerstone of Merrifield's original SPPS strategy, ushering in a new era of peptide chemistry.[1][2]

The Chemistry of Boc Protection and Deprotection: A Mechanistic Deep Dive

The utility of the Boc group is rooted in its distinct reactivity profile. It is generally stable to basic, nucleophilic, and hydrogenolytic conditions, providing a wide window for chemical manipulations elsewhere in a molecule.[1][3] However, it is readily cleaved by acids, a property that forms the basis of its application.[1]

Introduction of the Boc Group: The Protection Mechanism

The most prevalent and efficient method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[1][4][5]

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[4][5] This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which subsequently decomposes to isobutene and carbon dioxide, or is protonated to form tert-butanol and carbon dioxide.[4] The use of a base, such as sodium hydroxide or triethylamine, facilitates the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[1][6]

Caption: Mechanism of N-Boc Protection.

Removal of the Boc Group: The Deprotection Mechanism

The acid-labile nature of the Boc group is the cornerstone of its utility. Strong acids, most commonly trifluoroacetic acid (TFA), are used to efficiently cleave the Boc group.[6][7][8]

The deprotection mechanism proceeds through a four-step acid-catalyzed process:[8][9]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[8][9]

-

Formation of a tert-butyl Cation: The protonated carbamate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[8][9]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[8][9]

-

Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.[9]

Caption: Mechanism of N-Boc Deprotection.

A potential complication during deprotection is the reaction of the liberated tert-butyl cation with nucleophilic side chains of certain amino acids, such as tryptophan, methionine, and cysteine.[6][10] To prevent these side reactions, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection cocktail to trap the reactive carbocation.[6][11]

Experimental Protocols: A Practical Guide

The following protocols are provided as a self-validating system, grounded in established laboratory practices.

General Protocol for N-Boc Protection of an Amino Acid

| Step | Procedure | Rationale |

| 1. Dissolution | Dissolve the amino acid (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.[1][12] | Ensures a homogenous reaction mixture. The aqueous component is necessary to dissolve the amino acid salt. |

| 2. Base Addition | Add a base, such as sodium hydroxide (2.0 eq) or triethylamine (1.1-1.5 eq), to the solution and stir until the amino acid is fully dissolved.[1][12] | The base deprotonates the amino group, increasing its nucleophilicity for the subsequent reaction with Boc₂O. |

| 3. Boc₂O Addition | Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) to the reaction mixture.[13] | Boc₂O is the electrophilic source of the Boc group. |

| 4. Reaction | Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[13] | Allows for the complete reaction of the amino acid. |

| 5. Work-up | Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Acidify the aqueous solution to pH 2-3 with a cold aqueous solution of a weak acid like citric acid or potassium hydrogen sulfate.[13] | Removes the organic solvent and protonates the carboxylate, making the Boc-amino acid less water-soluble for extraction. |

| 6. Extraction | Extract the product with a suitable organic solvent, such as ethyl acetate. | Separates the Boc-protected amino acid from the aqueous phase. |

| 7. Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization or chromatography if necessary.[13] | Removes residual water and salts, yielding the purified Boc-protected amino acid. |

General Protocol for N-Boc Deprotection in Solution-Phase Synthesis

| Step | Procedure | Rationale |

| 1. Dissolution | Dissolve the Boc-protected compound (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM).[7][8] | DCM is a good solvent for most Boc-protected compounds and is inert to the acidic conditions. |

| 2. Scavenger Addition (Optional) | If the substrate contains acid-sensitive or nucleophilic functional groups (e.g., Trp, Met, Cys), add a scavenger such as triisopropylsilane (TIS) (1-5% v/v).[11] | The scavenger traps the reactive tert-butyl cation generated during deprotection, preventing side reactions. |

| 3. Acid Addition | Slowly add trifluoroacetic acid (TFA) (10-50% v/v in DCM) to the stirred solution at room temperature.[7][8] | TFA is a strong acid that efficiently cleaves the Boc group. |

| 4. Reaction | Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[7] | Allows for complete deprotection. |

| 5. Work-up | Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[1] | Removes volatile components. |

| 6. Isolation | The resulting amine is obtained as a trifluoroacetate salt and can often be used directly in the next step. Alternatively, it can be neutralized with a base to obtain the free amine. | The product is typically a stable salt. Neutralization may be required for subsequent reactions. |

The Impact of Boc-Protected Amino Acids on Peptide Synthesis and Drug Development

The advent of Boc-protected amino acids was a transformative event in peptide chemistry, most notably through its central role in the development of solid-phase peptide synthesis (SPPS).[1][2] In Boc-based SPPS, the Nα-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups, such as benzyl ethers or esters.[2][] This "orthogonality" allows for the selective removal of the Nα-Boc group at each cycle of peptide elongation without affecting the side-chain protecting groups or the linkage of the peptide to the solid support.[3][15]

Caption: Boc-based Solid-Phase Peptide Synthesis Cycle.

While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry has become more prevalent in recent years for SPPS due to its milder, base-labile deprotection conditions, Boc chemistry remains highly relevant, particularly in solution-phase synthesis and for the synthesis of certain classes of peptides and peptidomimetics.[2][] The Boc group's stability and the well-established protocols for its use make it an indispensable tool in the synthesis of small molecule drug candidates and complex natural products.[3][16] Its application extends to the protection of various amines in multi-step organic syntheses, enabling the selective manipulation of functional groups and the efficient construction of intricate molecular architectures.[16]

Conclusion

The discovery and development of Boc-protected amino acids represent a landmark achievement in synthetic organic chemistry. The Boc group's unique chemical properties provided a solution to the long-standing challenge of reversible amine protection, thereby revolutionizing peptide synthesis and enabling the development of solid-phase methodologies. A thorough understanding of the mechanisms of Boc protection and deprotection, as well as the practical considerations for their application, remains a cornerstone of modern organic synthesis. For researchers, scientists, and drug development professionals, mastery of Boc chemistry is essential for the successful design and execution of synthetic strategies aimed at the creation of novel therapeutics and complex molecular probes.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Available at: [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

- Google Patents. JP3422046B2 - Method for producing Boc amino acids.

-

PubMed. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Available at: [Link]

-

PubMed Central. Synthesis of Boc-protected bicycloproline. Available at: [Link]

-

GenScript. Terminology of Antibody Drug for Boc Chemistry. Available at: [Link]

-

Organic Syntheses. Dipeptide Syntheses via Activated α-‐Aminoesters. Available at: [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

-

ResearchGate. (PDF) The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Available at: [Link]

-

PubMed. Exploiting an Inherent Neighboring Group Effect of Alpha-Amino Acids to Synthesize Extremely Hindered Dipeptides. Available at: [Link]

- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Novabiochem. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at: [Link]

-

Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. Available at: [Link]

- Google Patents. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. genscript.com [genscript.com]

An In-Depth Technical Guide to Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid, a specialized amino acid derivative. It details the compound's core physicochemical properties, outlines a representative synthetic protocol, and discusses its applications in medicinal chemistry, particularly as a building block in the development of novel therapeutics.

Core Compound Properties

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid is a non-canonical β-amino acid featuring a benzothiophene moiety and a tert-butyloxycarbonyl (Boc) protecting group on the amine. This structure makes it a valuable intermediate in organic synthesis and drug discovery.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO₄S | [1] |

| Molecular Weight | 335.43 g/mol | [1] |

| CAS Number | 270063-45-1 | [1] |

| Synonyms | (S)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid | [1] |

| Typical Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C | [2] |

The Boc protecting group is crucial for peptide synthesis and other organic reactions, as it prevents the amino group from participating in unwanted side reactions.[3][4] It is stable under most basic and nucleophilic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[5]

Synthesis and Mechanistic Insights

A plausible synthetic route involves the protection of a suitable starting material, followed by chain extension and functional group manipulation. The introduction of the benzothienyl group is a key step, which could be achieved through various coupling reactions.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Boc-protected β-amino acids, which can be adapted for the specific target molecule.

Sources

Chiral Building Blocks in Synthesis: A Technical Guide

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is critical to its biological function. This guide provides a comprehensive overview of chiral building blocks, their sourcing, and their application in the strategic construction of complex, stereochemically-defined molecules.

The Imperative of Chirality in Drug Development

A significant portion of pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. This enantioselectivity means that one enantiomer of a drug may produce the desired therapeutic effect while the other could be inactive or, in some cases, cause harmful side effects.

The tragic case of thalidomide serves as a stark reminder of this principle; the (R)-enantiomer possessed sedative properties, whereas the (S)-enantiomer was a potent teratogen. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992, emphasizing the need to characterize each enantiomer in a chiral drug. This has driven the demand for synthetic methods that can deliver enantiomerically pure compounds.

Foundational Strategies for Accessing Enantiopure Compounds

The synthesis of a target molecule in an enantiomerically pure form can be achieved through several strategic approaches. The primary methods include:

-

Chiral Pool Synthesis: This "chiron" approach utilizes readily available, enantiopure natural products such as amino acids, sugars, and terpenes as starting materials. The inherent chirality of these natural building blocks is incorporated into the synthetic target, often reducing the number of steps and avoiding the need for chiral separations.

-

Chiral Resolution: This method involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. Common techniques include crystallization of diastereomeric salts, enzymatic resolution, and chiral chromatography. While effective, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%, with the other half often being discarded.

-

Asymmetric Synthesis: This is arguably the most elegant and efficient approach, where a new chiral center is created in a prochiral molecule under the influence of a chiral agent. This can be a chiral catalyst, a chiral auxiliary, or a chiral reagent. The goal is to produce a high enantiomeric excess (ee) of the desired product.

Core Methodologies in Asymmetric Synthesis

Asymmetric synthesis has evolved into a sophisticated field with several powerful methodologies.

Chiral Auxiliaries

In this strategy, an enantiomerically pure group, the chiral auxiliary, is temporarily attached to the achiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.

Key Features of an Effective Chiral Auxiliary:

-

Readily available in both enantiomeric forms.

-

Easily attached to the substrate and removed under mild conditions.

-

Provides high levels of stereocontrol (diastereoselectivity).

-

Can be recycled.

A prominent example is the use of Evans' oxazolidinone auxiliaries for asymmetric alkylation reactions.

Chiral Catalysts

The use of chiral catalysts is a highly sought-after method as a small amount of the catalyst can generate a large quantity of the chiral product. This approach is both atom-economical and environmentally friendly. Chiral catalysts can be broadly categorized into:

-

Transition-Metal Catalysts: These typically consist of a metal center coordinated to a chiral ligand. The ligand creates a chiral environment around the metal, influencing the stereochemical outcome of the reaction. Landmark examples include the Noyori asymmetric hydrogenation and the Sharpless asymmetric epoxidation.

-